Isobutyl 2-(2,4-dichlorophenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 2-(2,4-dichlorophenoxy)propionate is an organic compound with the molecular formula C13H16Cl2O3. It is a derivative of 2-(2,4-dichlorophenoxy)propionic acid, where the carboxyl group is esterified with isobutyl alcohol. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2-(2,4-dichlorophenoxy)propionate typically involves the esterification of 2-(2,4-dichlorophenoxy)propionic acid with isobutyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-(2,4-dichlorophenoxy)propionic acid+isobutyl alcoholacid catalystisobutyl 2-(2,4-dichlorophenoxy)propionate+water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The use of a suitable solvent, such as toluene or xylene, helps in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-(2,4-dichlorophenoxy)propionic acid and isobutyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-(2,4-dichlorophenoxy)propionic acid and isobutyl alcohol.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isobutyl 2-(2,4-dichlorophenoxy)propionate has several scientific research applications:
Agriculture: It is used as a herbicide to control broadleaf weeds in crops.
Pharmaceuticals: The compound is studied for its potential therapeutic effects and as a precursor for the synthesis of other pharmacologically active compounds.
Environmental Science: Research on its degradation and environmental impact is conducted to understand its behavior in ecosystems.
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Mechanism of Action
The mechanism of action of isobutyl 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound disrupts the growth of broadleaf weeds by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The molecular pathways involved include the inhibition of key enzymes and interference with cellular processes.
Comparison with Similar Compounds
Isobutyl 2-(2,4-dichlorophenoxy)propionate can be compared with other similar compounds, such as:
Methyl 2-(2,4-dichlorophenoxy)propionate: Similar structure but with a methyl ester group instead of an isobutyl group.
Ethyl 2-(2,4-dichlorophenoxy)propionate: Similar structure but with an ethyl ester group.
2-(2,4-Dichlorophenoxy)acetic acid: A related compound with a different side chain.
Uniqueness
The uniqueness of this compound lies in its specific ester group, which influences its physical and chemical properties, such as solubility and reactivity. This makes it suitable for particular applications where other similar compounds may not be as effective.
Properties
CAS No. |
61961-11-3 |
---|---|
Molecular Formula |
C13H16Cl2O3 |
Molecular Weight |
291.17 g/mol |
IUPAC Name |
2-methylpropyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C13H16Cl2O3/c1-8(2)7-17-13(16)9(3)18-12-5-4-10(14)6-11(12)15/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
BQVQYSNGMWIMPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.